2-(methylthio)-6-(p-tolyl)pyrimidin-4(3H)-one
Overview
Description
2-(methylthio)-6-(p-tolyl)pyrimidin-4(3H)-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. MPTP is a pyrimidine derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Synthesis and Biological Activity
- Research has explored the synthesis of novel compounds using 2-(methylthio)-6-(p-tolyl)pyrimidin-4(3H)-one and similar structures. These compounds are often investigated for their biological activity, including potential antiviral, antimicrobial, and antitumor properties. For instance, pyrido[2,3-d]pyrimidine derivatives synthesized using 6-amino-2-(methylthio)pyrimidin-4(3H)-one showed remarkable activity against certain viruses and cancer cell lines (Nia et al., 2013).
Chemical Synthesis Techniques
- The compound has been utilized in various chemical synthesis processes, such as one-pot synthesis techniques and microwave-assisted synthesis. These methods aim to produce derivatives efficiently and in high yields, contributing to advances in chemical manufacturing processes (Dabiri et al., 2007).
Development of Antifungal Agents
- Compounds derived from 2-(methylthio)-6-(p-tolyl)pyrimidin-4(3H)-one have been evaluated for their potential antifungal activity. This application is significant in the field of agricultural and pharmaceutical research, aiming to develop new antifungal agents that can be used in various contexts (Ren et al., 2014).
Exploration in Photochemistry
- The compound has also been a subject of interest in the field of photochemistry, with studies focusing on its behavior upon irradiation. Understanding these photochemical properties can lead to developments in materials science and pharmaceuticals (Hirai et al., 1980).
properties
IUPAC Name |
4-(4-methylphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-3-5-9(6-4-8)10-7-11(15)14-12(13-10)16-2/h3-7H,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHAFBAPIKSJRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-6-(p-tolyl)pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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